molecular formula C14H16ClN3O2 B2401712 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide CAS No. 2034568-30-2

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide

Cat. No. B2401712
M. Wt: 293.75
InChI Key: IHESJABRACHFSS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A study conducted by Pérez‐Villanueva et al. (2013) focused on synthesizing novel derivatives, including compounds similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide. These compounds demonstrated strong antiprotozoal activity, with effectiveness against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, even outperforming metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Halogenation and Synthesis

Matthews, Whitten, and MccarthyJames (1987) explored the halogenation of derivatives, revealing insights into the synthesis process and chemical properties of such compounds. Their work highlights the versatility and reactivity of imidazole derivatives in various chemical reactions (Matthews, Whitten, & MccarthyJames, 1987).

Antiarrhythmic Activity

Research by Lis et al. (1987) studied the antiarrhythmic properties of similar imidazole derivatives. Their findings showed that these compounds had significant electrophysiological activity, indicating potential applications in the treatment of cardiac arrhythmias (Lis et al., 1987).

Antibacterial and Antitumor Activity

In 2019, Al-badrany, Mohammed, and Alasadi synthesized and evaluated novel imidazole derivatives for antibacterial activity. Their work demonstrated significant effectiveness against common bacterial strains, comparing favorably with standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019). Additionally, Tomorowicz et al. (2020) conducted antitumor evaluations, highlighting the potential of these compounds in cancer therapy (Tomorowicz et al., 2020).

Electrophysiological and Corrosion Inhibition Applications

Ehsani et al. (2017) investigated the use of imidazole derivatives in enhancing the electrochemical performance of conductive polymers, with implications for supercapacitor applications (Ehsani et al., 2017). Zhang et al. (2015) explored the use of imidazole derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals in corrosive environments (Zhang et al., 2015).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-13-3-1-2-12(10-13)14(19)17-5-8-20-9-7-18-6-4-16-11-18/h1-4,6,10-11H,5,7-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESJABRACHFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide

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